molecular formula C7H7BrS B2543709 4-Bromo-2-methylbenzenethiol CAS No. 14395-51-8

4-Bromo-2-methylbenzenethiol

Cat. No. B2543709
CAS RN: 14395-51-8
M. Wt: 203.1
InChI Key: FDBASSUDFNUONY-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzenethiol is a compound that can be synthesized and utilized in various chemical reactions. It is related to bromobenzene derivatives and can be involved in annulation reactions, as well as serve as a precursor for other compounds with potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of bromobenzene derivatives, which are structurally related to 4-Bromo-2-methylbenzenethiol, has been reported through various methods. For instance, the synthesis of [14C]-labeled bromobenzene and its derivatives, including 2-bromophenol and 4-bromophenol, was achieved by selective monobromination of [14C]-aniline followed by different coupling reactions . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 4-Bromo-2-methylbenzenethiol, was accomplished using a rhodium-catalyzed reaction involving a bromonium ylide intermediate . These methods demonstrate the versatility of brominated compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a novel hydrazone Schiff base compound, which is a derivative of a brominated compound, was determined to crystallize in the monoclinic system with various intramolecular and intermolecular interactions . Similarly, the structures of several bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. The [3 + 4] and [2 + 4] annulations of bromoenals and 1,2-benzenedithiol were developed, showcasing the base-promoted annulation followed by carbene-catalyzed ring-expansion . Additionally, the reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in Michael addition reactions was explored, indicating the synthetic utility of brominated compounds in constructing more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. Vibrational spectroscopic studies, along with DFT calculations, were used to investigate the properties of a brominated Schiff base compound, providing insights into its electronic properties and chemical reactivity descriptors . The pathways of formation of various bromophenols from bromobenzene were also studied, revealing the metabolic routes and potential mechanisms involved in their biotransformation .

Scientific Research Applications

Application 1: Organic Nonlinear Optical Crystal Growth

  • Summary of the Application : 4-Bromo-2-methylbenzonitrile is used to grow organic nonlinear optical crystals. These crystals are important in the field of optics because they exhibit large optical nonlinearities while maintaining desirable optical and mechanical properties .
  • Methods of Application : The crystal was prepared at room temperature by the slow evaporation method. The grown crystal’s crystalline nature was verified, and the unit cell characteristics are provided as a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° .
  • Results or Outcomes : The UV cutoff wavelength is found at 221.6 nm, and the transparency nature of the crystal was analyzed in the optical studies. The band gap of the grown crystal was estimated using the Taucs’ plot. The violet and red emissions of photoluminescence are discussed .

Application 2: Synthesis of Other Compounds

  • Summary of the Application : 4-Bromo-3-methylbenzonitrile may be used to synthesize other compounds, such as 2,4,6-tris(4-bromo-3-methyl-phenylene)-1,3,5-triazine and 4-fluoro-3-methylbenzonitrile .

properties

IUPAC Name

4-bromo-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBASSUDFNUONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzenethiol

Citations

For This Compound
1
Citations
AB Port - 1977 - search.proquest.com
… 4-Bromo-2-methylbenzenethiol was extracted with 2N sodium hydroxide and precipitated by acidification. The thiol was taken up in ether, washed with water and the ether evaporated. …
Number of citations: 0 search.proquest.com

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